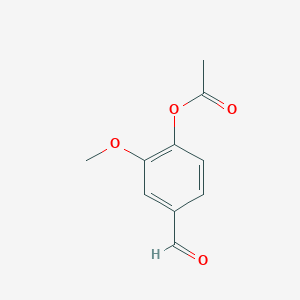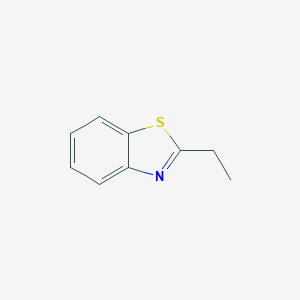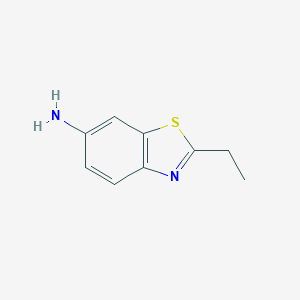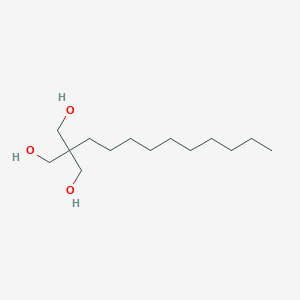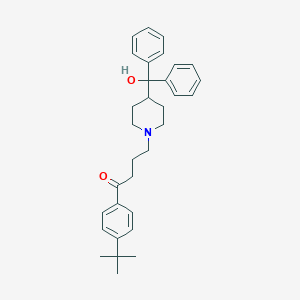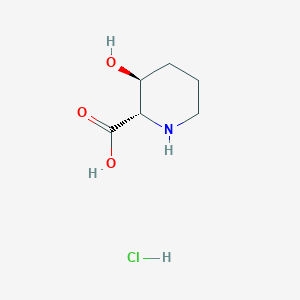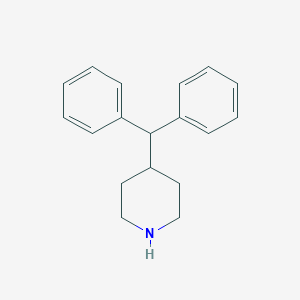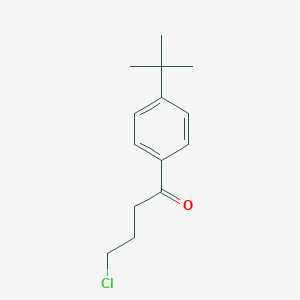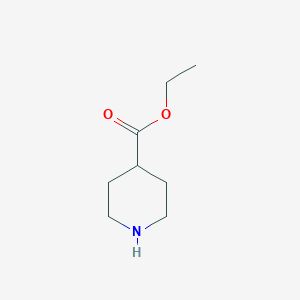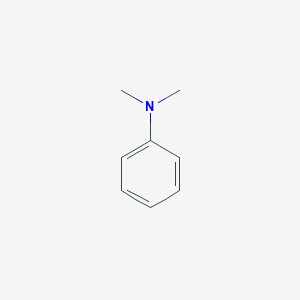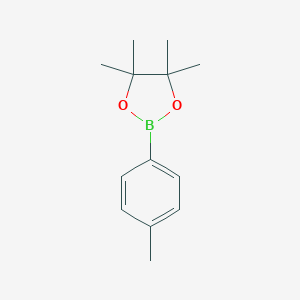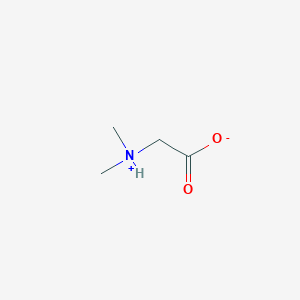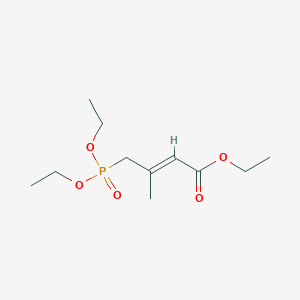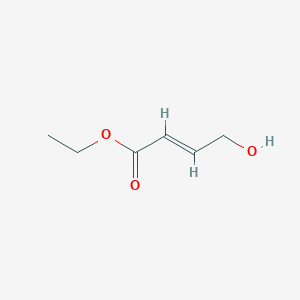
Ethyl 4-hydroxycrotonate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-hydroxycrotonate is a chemical compound with the molecular formula C6H10O3
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxycrotonate can be synthesized through several methods. One common method involves the reaction of monoethyl fumarate with a borane-tetrahydrofuran complex. The reaction is carried out under nitrogen atmosphere at low temperatures, followed by quenching with a water-acetic acid mixture .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxycrotonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl 4-oxocrotonate.
Reduction: It can be reduced to form ethyl 4-hydroxybutyrate.
Substitution: It can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxocrotonate.
Reduction: Ethyl 4-hydroxybutyrate.
Substitution: Various substituted ethyl crotonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxycrotonate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxocrotonate: An oxidized form of ethyl 4-hydroxycrotonate.
Ethyl 4-hydroxybutyrate: A reduced form of this compound.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific reactivity and versatility in synthetic chemistry. Its ability to undergo various reactions and form different products makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl (E)-4-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGMMNMIMLTXHO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


